

Application Notes and Protocols for [3H]Ac-RYYRWK-NH2 Radioligand Binding

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Compound of Interest

Compound Name: Ac-RYYRWK-NH2

Cat. No.: B013129

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Introduction

Ac-RYYRWK-NH2 is a potent and selective hexapeptide partial agonist for the nociceptin receptor (NOP), also known as the orphanin FQ receptor or ORL1.^[1] The tritiated version, **[3H]Ac-RYYRWK-NH2**, serves as a high-affinity radioligand for studying the pharmacology and function of the NOP receptor. Its selectivity over other opioid receptors (μ , δ , and κ) makes it a valuable tool for investigating NOP receptor distribution, density, and ligand interactions.^{[2][3][4]} These application notes provide detailed protocols for utilizing **[3H]Ac-RYYRWK-NH2** in radioligand binding assays.

Quantitative Data Summary

The following tables summarize the key binding and functional parameters of **Ac-RYYRWK-NH2** and its tritiated form at the NOP receptor.

Table 1: Radioligand Binding Properties of **[3H]Ac-RYYRWK-NH2**

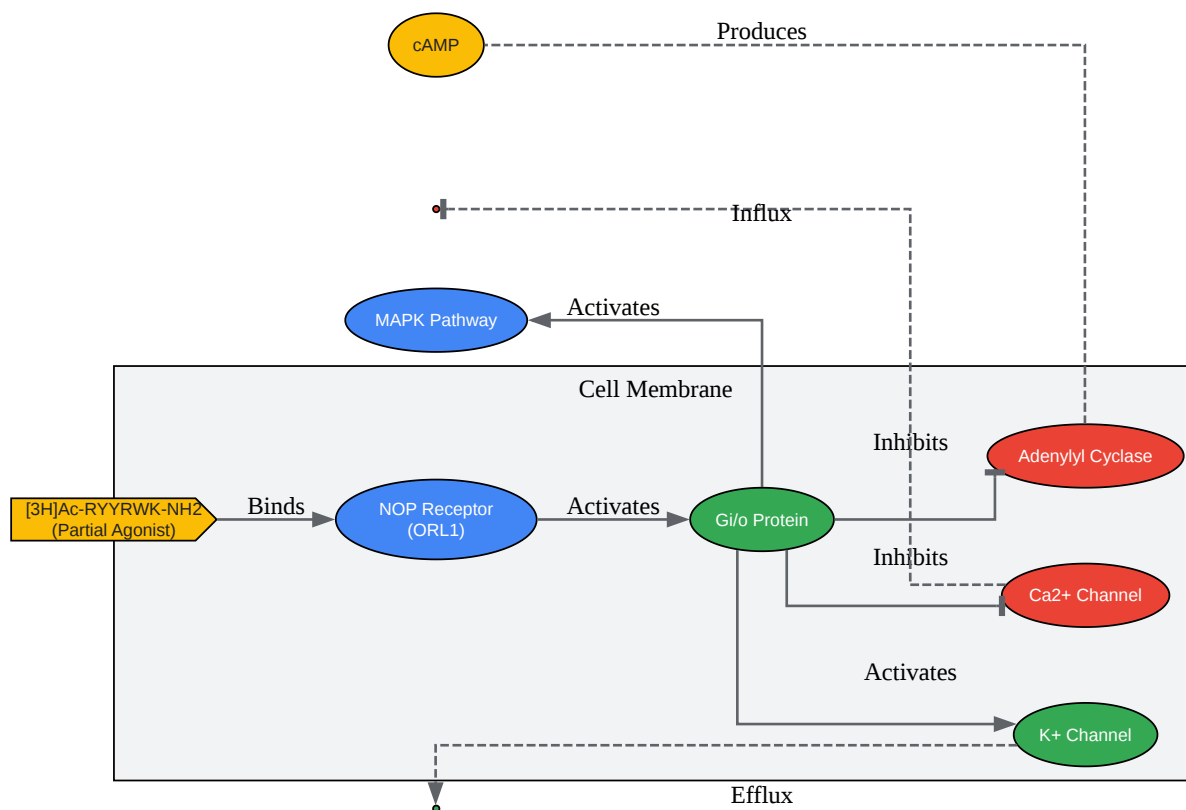
Parameter	Species	Tissue/Cell Line	Value	Reference
Kd	Rat	Cortical Membranes	0.071 ± 0.018 nM	[1]
Bmax	Rat	Cortical Membranes	22 ± 2 fmol/mg protein	[1]
Ki	Human	CHO cells expressing ORL1	0.71 nM	[4]

Table 2: Functional Activity of **Ac-RYYRWK-NH2** as a Partial Agonist

Assay	Tissue/Cell Line	Emax (% of full agonist)	Reference
[35S]GTPyS Binding	Rat Frontal Cortex	96%	
[35S]GTPyS Binding	CHO cells expressing ORL1	202%	
cAMP Inhibition	CHO cells expressing ORL1	58%	
Inhibition of Electrically Evoked Contractions	Rat Vas Deferens	72%	
Inhibition of Electrically Evoked Contractions	Rat Anococcygeus	66%	

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to pertussis toxin-sensitive Gi/o proteins. As a partial agonist, **Ac-RYYRWK-NH2** activates these pathways, but to a lesser extent than the endogenous full agonist, nociceptin/orphanin FQ (N/OFQ).



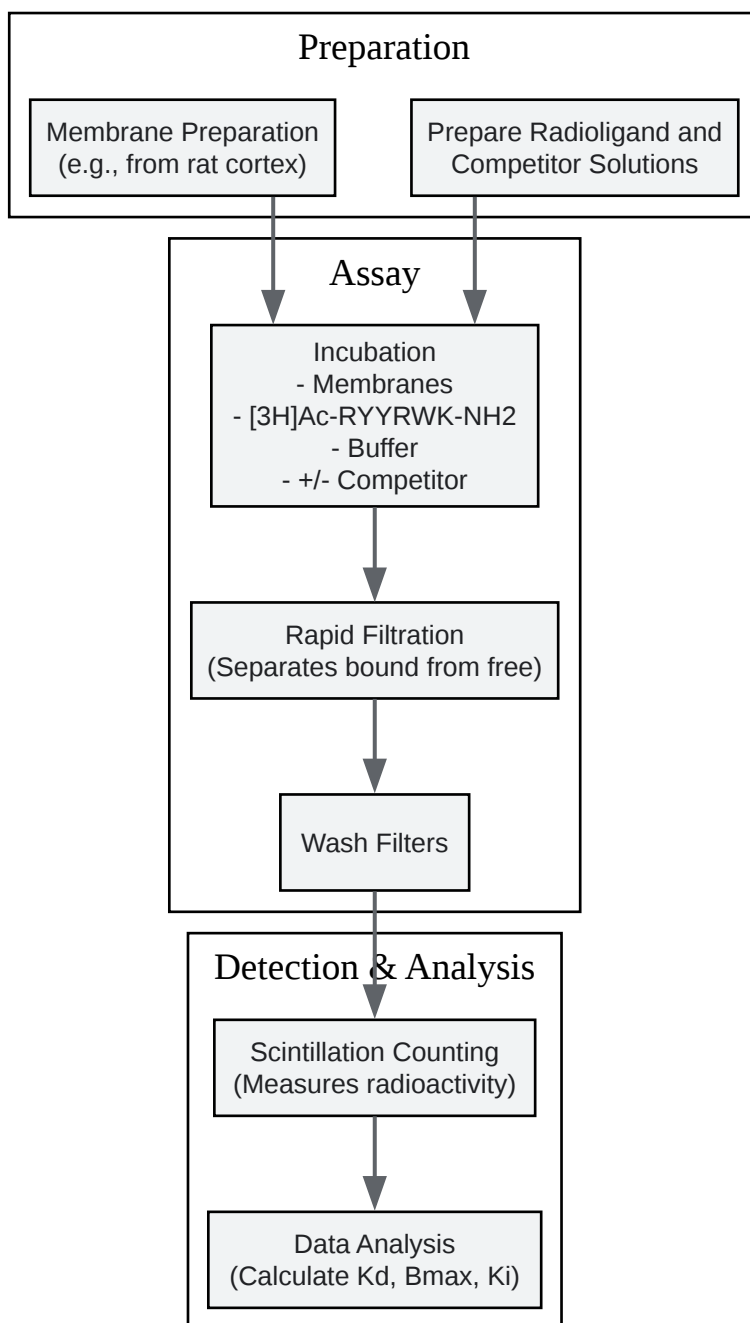
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Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed protocols for saturation and competition radioligand binding assays using [3H]Ac-RYYRWK-NH2.

Experimental Workflow



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Caption: Radioligand Binding Assay Workflow.

Protocol 1: Saturation Binding Assay

This protocol determines the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}) for [3H]Ac-RYYRWK-NH2.

Materials:

- **[3H]Ac-RYYRWK-NH2** (specific activity ~60-80 Ci/mmol)
- Unlabeled **Ac-RYYRWK-NH2**
- Binding Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Membrane preparation (e.g., from rat cerebral cortex or cells expressing the NOP receptor)
- Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
- Scintillation vials and scintillation cocktail
- Filtration apparatus
- Liquid scintillation counter

Procedure:

- **Prepare Radioligand Dilutions:** Prepare a series of dilutions of **[3H]Ac-RYYRWK-NH2** in binding buffer. A typical concentration range would be 0.01 to 2.0 nM to encompass the K_d value.
- **Set up Assay Tubes:** For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
- **Total Binding:** To each "total binding" tube, add:
 - 100 μ L of the appropriate **[3H]Ac-RYYRWK-NH2** dilution.
 - 100 μ L of binding buffer.
 - 300 μ L of membrane suspension (containing 50-100 μ g of protein).
- **Non-specific Binding:** To each "non-specific binding" tube, add:

- 100 μ L of the appropriate [3 H]**Ac-RYYRWK-NH2** dilution.
- 100 μ L of unlabeled **Ac-RYYRWK-NH2** (final concentration 1 μ M).
- 300 μ L of membrane suspension (containing 50-100 μ g of protein).
- Incubation: Incubate all tubes at 25°C for 60 minutes.
- Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
- Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
 - Plot the specific binding versus the concentration of [3 H]**Ac-RYYRWK-NH2**.
 - Analyze the data using non-linear regression to determine the K_d and B_{max} values.

Protocol 2: Competition Binding Assay

This protocol determines the affinity (K_i) of an unlabeled test compound for the NOP receptor.

Materials:

- Same as for the saturation binding assay, plus the unlabeled test compound(s).

Procedure:

- Prepare Reagents:
 - Prepare a fixed concentration of [3 H]**Ac-RYYRWK-NH2** in binding buffer. A concentration close to the K_d (e.g., 0.1 nM) is recommended.

- Prepare a series of dilutions of the unlabeled test compound in binding buffer. A wide concentration range (e.g., 10^{-11} to 10^{-5} M) is recommended.
- Set up Assay Tubes: Prepare triplicate tubes for total binding, non-specific binding, and for each concentration of the test compound.
- Total Binding: Add 100 μ L of [3 H]**Ac-RYYRWK-NH2**, 100 μ L of binding buffer, and 300 μ L of membrane suspension.
- Non-specific Binding: Add 100 μ L of [3 H]**Ac-RYYRWK-NH2**, 100 μ L of 1 μ M unlabeled **Ac-RYYRWK-NH2**, and 300 μ L of membrane suspension.
- Competition Binding: Add 100 μ L of [3 H]**Ac-RYYRWK-NH2**, 100 μ L of the appropriate test compound dilution, and 300 μ L of membrane suspension.
- Incubation, Filtration, and Scintillation Counting: Follow steps 5-8 from the Saturation Binding Assay protocol.
- Data Analysis:
 - Plot the percentage of specific binding versus the log concentration of the test compound.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of [3 H]**Ac-RYYRWK-NH2** used in the assay and K_d is its equilibrium dissociation constant determined from the saturation binding assay.

Conclusion

[3 H]**Ac-RYYRWK-NH2** is a highly valuable radioligand for the characterization of the NOP receptor. The protocols outlined above provide a robust framework for determining the binding affinity of this radioligand and for assessing the affinity of novel compounds targeting the NOP receptor. These assays are fundamental in the preclinical evaluation of potential therapeutics aimed at modulating the nociceptin/orphanin FQ system.

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